2-(1-羟基-2-(甲氨基)乙基)苯酚

描述

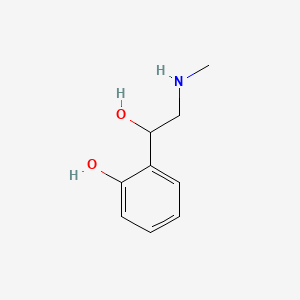

2-[1-Hydroxy-2-(methylamino)ethyl]phenol, also known as 4-(2-amino-1-hydroxyethyl)-1,2-benzenediol, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of phenol and contains both an amino and a hydroxyl group, making it a versatile molecule that can be used in a variety of research applications.

科学研究应用

药理学:血管收缩剂

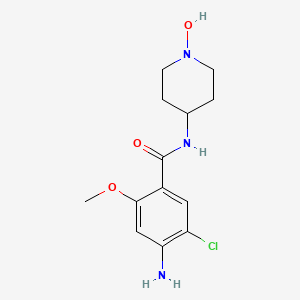

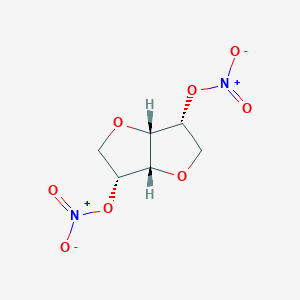

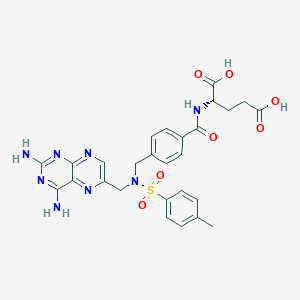

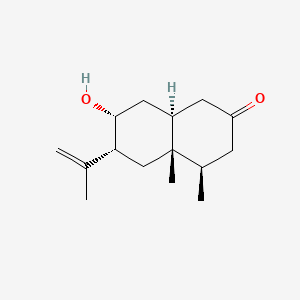

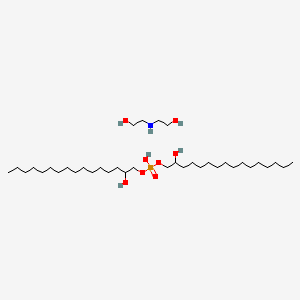

2-(1-羟基-2-(甲氨基)乙基)苯酚: 在结构上与苯肾上腺素有关,苯肾上腺素是一种众所周知的血管收缩剂 {svg_1}。 它在医疗环境中用于提高血压,特别是对于剖腹产手术的脊髓麻醉患者 {svg_2}。该化合物对 α1-肾上腺素受体的作用使其成为治疗低血压而不会明显影响心率的候选药物。

生物化学:钙离子监测

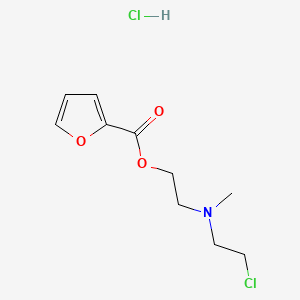

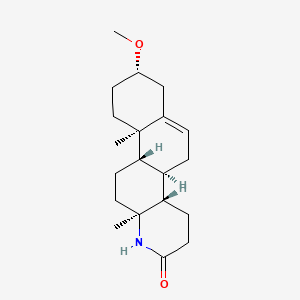

在生物化学研究中,该化合物已被用于开发用于非侵入性纵向测量小动脉中钙离子 ([Ca2+]) 的光学生物传感器 {svg_3}。该应用对于了解各种生理和病理过程中的钙信号至关重要。

有机合成:结构单元

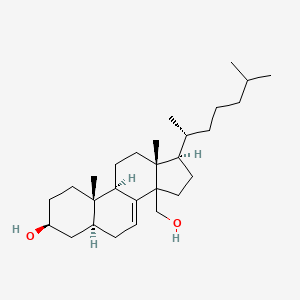

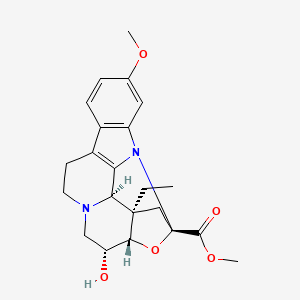

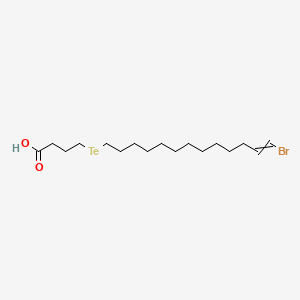

该化合物作为更复杂分子的有机结构单元。 它的酚类和氨基官能团使其在各种化学反应中用途广泛,有助于合成药物和其他有机化合物 {svg_4}。

分析化学:参考标准

在分析化学中,2-(1-羟基-2-(甲氨基)乙基)苯酚 用作药物测试中方法开发和验证的参考标准 {svg_5}。其良好特征的性质允许对分析仪器进行准确校准,并确保分析方法的可靠性。

医学研究:增强药物生物利用度

研究表明,与对乙酰氨基酚联合使用可以提高苯肾上腺素的生物利用度 {svg_6}。这一发现对于提高苯肾上腺素在临床应用中的疗效具有重要意义,有可能降低所需剂量并最大程度地减少副作用。

工业应用:血管加压系统

该化合物在自动血管加压系统的开发中具有工业应用。 这些系统用于在手术过程中维持稳定的血压,利用算法和连续的非侵入性血液动力学监测 {svg_7}。

安全和危害

作用机制

Target of Action

The primary targets of “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of blood pressure by causing constriction of blood vessels and increasing blood flow .

Mode of Action

“2-[1-Hydroxy-2-(methylamino)ethyl]phenol” acts as an agonist at the alpha-1 adrenergic receptors . This means it binds to these receptors and activates them, leading to a series of changes in the cell that result in vasoconstriction and increased blood flow .

Biochemical Pathways

Upon activation of the alpha-1 adrenergic receptors, a cascade of biochemical reactions is triggered. This includes the activation of the G-protein-coupled receptor pathway , leading to the release of intracellular calcium ions. The increase in calcium ion concentration causes the smooth muscles in the blood vessels to contract, resulting in vasoconstriction .

Result of Action

The primary result of the action of “2-[1-Hydroxy-2-(methylamino)ethyl]phenol” is vasoconstriction . This leads to an increase in blood pressure and blood flow. This can be beneficial in situations where an increase in blood pressure is desired, such as in the treatment of hypotension .

生化分析

Biochemical Properties

2-[1-Hydroxy-2-(methylamino)ethyl]phenol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with adrenergic receptors, particularly the alpha-1 and beta-3 adrenergic receptors. These interactions lead to the activation of signaling pathways that influence metabolic processes and energy expenditure . Additionally, synephrine can interact with monoamine oxidase enzymes, which are involved in the breakdown of neurotransmitters .

Cellular Effects

The effects of 2-[1-Hydroxy-2-(methylamino)ethyl]phenol on cells are diverse and depend on the cell type and context. In adipocytes (fat cells), synephrine stimulates lipolysis, leading to the breakdown of stored fats into free fatty acids and glycerol . This process is mediated through the activation of beta-3 adrenergic receptors. In muscle cells, synephrine can enhance glucose uptake and utilization, thereby improving energy metabolism . Furthermore, synephrine influences cell signaling pathways, such as the cAMP pathway, which plays a crucial role in regulating cellular responses to hormones and other stimuli .

Molecular Mechanism

At the molecular level, 2-[1-Hydroxy-2-(methylamino)ethyl]phenol exerts its effects through binding interactions with adrenergic receptors. Upon binding to these receptors, synephrine activates G-proteins, which in turn activate adenylate cyclase. This leads to an increase in cyclic AMP (cAMP) levels, resulting in the activation of protein kinase A (PKA) and subsequent phosphorylation of target proteins . These molecular events ultimately lead to changes in gene expression, enzyme activity, and cellular metabolism . Additionally, synephrine can inhibit the activity of monoamine oxidase enzymes, thereby prolonging the action of neurotransmitters .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-[1-Hydroxy-2-(methylamino)ethyl]phenol can change over time. Synephrine is relatively stable under standard laboratory conditions, but it can degrade when exposed to extreme pH or temperature . Long-term studies have shown that synephrine can have sustained effects on cellular function, particularly in terms of metabolic regulation and energy expenditure . Prolonged exposure to high concentrations of synephrine may lead to desensitization of adrenergic receptors, reducing its efficacy over time .

Dosage Effects in Animal Models

The effects of 2-[1-Hydroxy-2-(methylamino)ethyl]phenol vary with different dosages in animal models. At low to moderate doses, synephrine has been shown to enhance metabolic rate, increase lipolysis, and improve glucose metabolism . At high doses, synephrine can cause adverse effects such as increased heart rate, hypertension, and potential toxicity . Threshold effects have been observed, where the beneficial effects plateau beyond a certain dosage, and further increases in dosage do not lead to additional benefits .

Metabolic Pathways

2-[1-Hydroxy-2-(methylamino)ethyl]phenol is involved in several metabolic pathways. It is primarily metabolized by monoamine oxidase enzymes, resulting in the formation of inactive metabolites . Synephrine can also influence metabolic flux by enhancing the breakdown of fats and increasing energy expenditure . Additionally, it interacts with enzymes involved in carbohydrate metabolism, promoting glucose uptake and utilization in muscle cells .

Transport and Distribution

Within cells and tissues, 2-[1-Hydroxy-2-(methylamino)ethyl]phenol is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters and distributed to different cellular compartments . Synephrine can also bind to plasma proteins, which may influence its distribution and bioavailability . The localization and accumulation of synephrine within tissues can affect its overall activity and function .

Subcellular Localization

The subcellular localization of 2-[1-Hydroxy-2-(methylamino)ethyl]phenol plays a crucial role in its activity and function. Synephrine can be found in various cellular compartments, including the cytoplasm, mitochondria, and plasma membrane . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The subcellular distribution of synephrine can impact its interactions with other biomolecules and its overall efficacy .

属性

IUPAC Name |

2-[1-hydroxy-2-(methylamino)ethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-10-6-9(12)7-4-2-3-5-8(7)11/h2-5,9-12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVGQHEIZCSVQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(C1=CC=CC=C1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30973036 | |

| Record name | 2-[1-Hydroxy-2-(methylamino)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

575-81-5 | |

| Record name | 2-Synephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[1-Hydroxy-2-(methylamino)ethyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30973036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。